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Introduction

Ac-VDVAD-CHO is a synthetic pentapeptide aldehyde that acts as a potent, reversible inhibitor
of caspases, with a particular affinity for caspase-2 and caspase-3. Caspases are a family of
cysteine-aspartic proteases that play crucial roles in programmed cell death (apoptosis) and
inflammation. The specific amino acid sequence, Val-Asp-Val-Ala-Asp (VDVAD), mimics the
cleavage site in some native caspase substrates. The C-terminal aldehyde group (CHO) forms
a reversible covalent bond with the active site cysteine of the caspase, thereby inhibiting its
proteolytic activity.

These application notes provide a comprehensive overview of the use of Ac-VDVAD-CHO in in
vitro cleavage assays, including its mechanism of action, selectivity profile, and detailed
protocols for assessing caspase activity and determining inhibitor potency.

Principle of the Assay

The in vitro cleavage assay utilizing Ac-VDVAD-CHO is typically performed as a competitive
inhibition assay. The activity of a specific caspase is measured in the presence and absence of
the inhibitor. This is commonly achieved by monitoring the cleavage of a fluorogenic or
chromogenic substrate by the caspase. The substrate, often a peptide sequence recognized by
the caspase conjugated to a reporter molecule (e.g., AFC - 7-amino-4-trifluoromethylcoumarin
or pNA - p-nitroaniline), produces a detectable signal upon cleavage.
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When Ac-VDVAD-CHO is introduced into the reaction, it competes with the substrate for
binding to the active site of the caspase. The extent of inhibition is directly proportional to the
concentration of Ac-VDVAD-CHO and is quantified by the reduction in the signal produced
from the cleaved substrate. By performing the assay with a range of inhibitor concentrations, a
dose-response curve can be generated to determine the half-maximal inhibitory concentration
(IC50), a key parameter for quantifying the inhibitor's potency.

Data Presentation
Selectivity Profile of Ac-VDVAD-CHO and Related
Peptide Inhibitors

The inhibitory activity of Ac-VDVAD-CHO and the related, well-characterized caspase-3
inhibitor Ac-DEVD-CHO against a panel of human caspases is summarized below. This data
highlights the selectivity of these peptide aldehydes.

Ac-DEVD-CHO Ki (nM)[1]
Caspase Ac-VDVAD-CHO IC50 (nM)

[21[3]
Caspase-1 - 18
Caspase-2 46[4] 1710
Caspase-3 15[4] 0.23
Caspase-4 - 132
Caspase-5 - 205
>1827 (Ki Ratio vs Caspase-2)
Caspase-6 31
[11[5]
444 (Ki Ratio vs Caspase-2)[1]
Caspase-7 1.6
[5]
Caspase-8 - 0.92
>1827 (Ki Ratio vs Caspase-2)
Caspase-9 60
[11[5]
Caspase-10 - 12

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://www.benchchem.com/product/b069773?utm_src=pdf-body
https://www.benchchem.com/product/b069773?utm_src=pdf-body
https://www.benchchem.com/product/b069773?utm_src=pdf-body
https://www.benchchem.com/product/b069773?utm_src=pdf-body
https://www.medchemexpress.com/Ac-DEVD-CHO.html
https://www.stemcell.com/products/ac-devd-cho.html
https://www.selleckchem.com/products/ac-devd-cho.html
https://www.ncbi.nlm.nih.gov/books/NBK56241/table/ml132.t2/
https://www.ncbi.nlm.nih.gov/books/NBK56241/table/ml132.t2/
https://www.medchemexpress.com/Ac-DEVD-CHO.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762753/
https://www.medchemexpress.com/Ac-DEVD-CHO.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762753/
https://www.medchemexpress.com/Ac-DEVD-CHO.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Note: IC50 and Ki values are measures of inhibitor potency. While not identical, they are
related, with Ki being a more absolute measure of binding affinity. Data for Ac-VDVAD-CHO
against a full caspase panel is limited in the public domain; therefore, selectivity is also
presented as a ratio of Ki values relative to caspase-2 for a modified version of the inhibitor.
For Ac-DEVD-CHO, a comprehensive Ki profile is available and is provided for comparative
purposes.

Signaling Pathways and Experimental Workflows
Caspase-2 Activation Signaling Pathway

Caspase-2 is an initiator caspase that can be activated through a signaling platform known as
the PIDDosome. This complex assembles in response to cellular stresses, such as DNA
damage, and leads to the dimerization and auto-activation of pro-caspase-2.
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Preparation Assay Setup

Reaction & Detection Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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